molecular formula C22H17N3O5S B5541072 N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B5541072
M. Wt: 435.5 g/mol
InChI Key: XETDJOYGUOHWCB-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions in ethanol . This method allows for the formation of the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by disrupting cell wall synthesis or interfering with essential metabolic pathways . The compound’s nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is unique due to its combination of a naphthalene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-20(23-18-7-3-5-14-4-1-2-6-17(14)18)13-31-19-12-21(27)24(22(19)28)15-8-10-16(11-9-15)25(29)30/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDJOYGUOHWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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